molecular formula C11H16N2O B12697893 2-Anilino-N,N-dimethylpropionamide CAS No. 91429-96-8

2-Anilino-N,N-dimethylpropionamide

Cat. No.: B12697893
CAS No.: 91429-96-8
M. Wt: 192.26 g/mol
InChI Key: VFZPIFLLROZMDL-UHFFFAOYSA-N
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Description

2-Anilino-N,N-dimethylpropionamide is a tertiary amide characterized by a propionamide backbone (CH3CH2CON-) with two methyl groups attached to the nitrogen atom and an anilino (phenylamino, C6H5NH-) substituent at the second carbon position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and medicinal chemistry.

Properties

CAS No.

91429-96-8

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-anilino-N,N-dimethylpropanamide

InChI

InChI=1S/C11H16N2O/c1-9(11(14)13(2)3)12-10-7-5-4-6-8-10/h4-9,12H,1-3H3

InChI Key

VFZPIFLLROZMDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N,N-dimethylpropionamide typically involves the reaction of aniline with N,N-dimethylpropionamide under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the N,N-dimethylpropionamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N,N-dimethylpropionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aniline group.

Scientific Research Applications

2-Anilino-N,N-dimethylpropionamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Anilino-N,N-dimethylpropionamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The aniline group can interact with aromatic residues in the enzyme, while the amide group forms hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 2-Anilino-N,N-dimethylpropionamide include:

N,N-Dimethylpropionamide (DMP): A simpler tertiary amide lacking the anilino group, widely used as a solvent and catalyst .

2-Chloro-N,N-dimethylpropanamide : Features a chlorine atom at the second carbon, altering reactivity in nucleophilic substitution reactions .

N,N,2-Trimethylpropionamide : Contains an additional methyl group at the second carbon, increasing steric hindrance .

N,N-Dimethylacetamide (DMA) : A shorter-chain analog (acetamide backbone) with distinct solvent properties .

3-Dimethylamino-N,N-Dimethylpropionamide: A branched analog with a dimethylamino group, noted for corrosivity .

Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight Boiling Point Density (g/cm³)
2-Anilino-N,N-dimethylpropionamide Not provided C11H16N2O 192.26 ND ND
N,N-Dimethylpropionamide (DMP) 758-96-3 C5H11NO 101.14 210–211°C 0.922–0.927
2-Chloro-N,N-dimethylpropanamide 10397-68-9 C5H10ClNO 135.59 ND ND
N,N-Dimethylacetamide (DMA) 127-19-5 C4H9NO 87.12 165°C 0.937

ND = Not determined in provided evidence

The anilino group in 2-Anilino-N,N-dimethylpropionamide likely increases its molecular weight and boiling point compared to DMP, while the chlorine in 2-Chloro-N,N-dimethylpropanamide enhances its polarity .

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